

AZ1495: Application Notes and Protocols for In Vivo Mouse Model Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of **AZ1495**, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in mouse models. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of **AZ1495**.

Overview of AZ1495

AZ1495 is a selective inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2][3] By targeting IRAK4, **AZ1495** effectively blocks the downstream activation of signaling cascades, such as the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[2][4] This mechanism of action makes **AZ1495** a promising therapeutic candidate for various inflammatory diseases and certain types of cancer, such as Diffuse Large B-cell Lymphoma (DLBCL).

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo administration of **AZ1495** in a mouse model.

Table 1: **AZ1495** Dosage and Administration in a Mouse Model

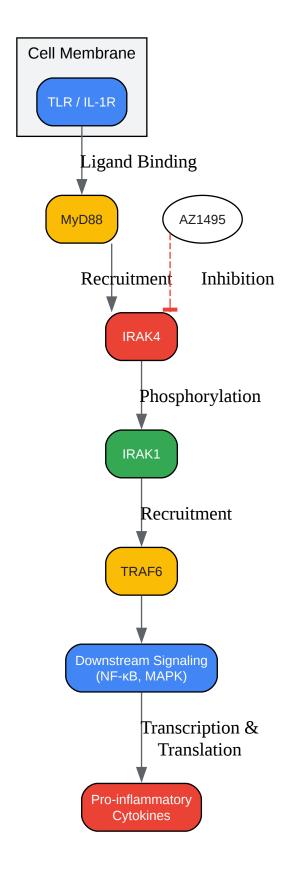


Parameter	Value	Reference
Compound	AZ1495	MedchemExpress
Mouse Strain	CB.17 SCID	[5]
Dosage	12.5 mg/kg	[5]
Route of Administration	Oral (p.o.)	[5]
Dosing Frequency	Daily	[5]
Application	Anti-tumor activity (in combination with ibrutinib)	[5]

Signaling Pathway

AZ1495 inhibits the IRAK4 signaling pathway, which is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1R). Upon ligand binding, these receptors recruit the adaptor protein MyD88. IRAK4 is then recruited to MyD88, where it becomes activated through autophosphorylation. Activated IRAK4 subsequently phosphorylates IRAK1, leading to the recruitment of TRAF6. This complex then activates downstream pathways, including NF-κB and MAPK, resulting in the transcription and translation of pro-inflammatory cytokines. **AZ1495** acts by directly inhibiting the kinase activity of IRAK4, thereby preventing the downstream signaling cascade.





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Caption: IRAK4 Signaling Pathway and the inhibitory action of AZ1495.



Experimental Protocols

This section provides detailed protocols for the preparation and administration of **AZ1495** to mice.

Preparation of AZ1495 Formulation for Oral Administration

A common method for preparing a solution of **AZ1495** for oral gavage involves using a vehicle of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline.

Materials:

- AZ1495 powder
- Dimethyl Sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of AZ1495 in DMSO. For example, to create a 10 mg/mL stock solution, dissolve 10 mg of AZ1495 in 1 mL of DMSO.
- To prepare the final working solution, first mix the required volume of the DMSO stock solution with PEG300. For instance, for a 1 mL working solution, add 100 μL of the 10 mg/mL DMSO stock to 400 μL of PEG300 and mix thoroughly by vortexing.
- Add Tween-80 to the mixture. For a 1 mL working solution, add 50 μL of Tween-80 and vortex until the solution is homogeneous.



• Finally, add saline to bring the solution to the final desired volume. For a 1 mL working solution, add 450 μL of saline and vortex thoroughly. This will result in a clear solution.

Note: The final concentration of the working solution should be calculated based on the desired dosage (e.g., 12.5 mg/kg) and the average weight of the mice being treated. The volume administered is typically 100-200 μ L per mouse.

Oral Administration Protocol

Oral gavage is a precise method for delivering an exact dose of a compound directly into the stomach.

Materials:

- Prepared AZ1495 formulation
- Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for mice)
- Syringes (1 mL)
- Animal scale

Procedure:

- Weigh each mouse to determine the exact volume of the AZ1495 formulation to be administered.
- Fill a 1 mL syringe with the appropriate volume of the **AZ1495** solution.
- Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line to facilitate the passage of the gavage needle.
- Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.

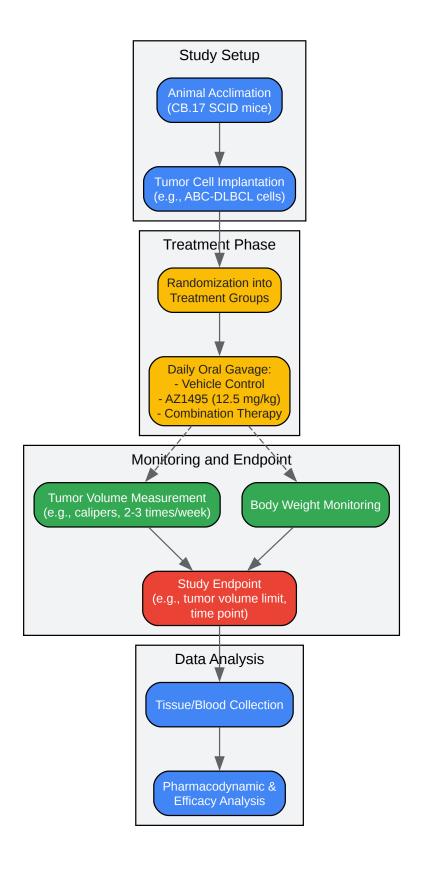


- Once the needle is properly positioned in the esophagus, slowly dispense the contents of the syringe.
- · Gently remove the gavage needle.
- Monitor the mouse for a short period after administration to ensure there are no adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study using **AZ1495** in a mouse tumor model.





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Caption: Experimental workflow for an in vivo efficacy study of AZ1495.



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- To cite this document: BenchChem. [AZ1495: Application Notes and Protocols for In Vivo Mouse Model Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800876#az1495-dosage-and-administration-in-mouse-models]

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